molecular formula C16H18ClN3O3S B6498908 ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate CAS No. 946236-93-7

ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B6498908
CAS No.: 946236-93-7
M. Wt: 367.9 g/mol
InChI Key: XNGGMIVRQUPJOW-UHFFFAOYSA-N
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Description

Ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a useful research compound. Its molecular formula is C16H18ClN3O3S and its molecular weight is 367.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0757403 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the available data on its biological activity, including synthesis, mechanism of action, and efficacy against various cell lines.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring and a carbamate group. Its molecular formula is C16H18ClN3O2SC_{16}H_{18}ClN_3O_2S with a molecular weight of approximately 353.85 g/mol. The presence of the 4-chlorophenyl group is significant for its biological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available thiazole derivatives and chlorinated phenyl compounds. The detailed synthetic route often includes intermediate reactions that lead to the final product through carbamoylation and ethylation processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis.

Compound Microorganism Minimum Inhibitory Concentration (MIC)
Ethyl Carbamate DerivativeE. coli32 µg/mL
Ethyl Carbamate DerivativeStaphylococcus aureus16 µg/mL

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. This compound has demonstrated selective cytotoxicity against various cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) and lung adenocarcinoma (A549).

In vitro studies indicated that at a concentration of 100 µM, this compound reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001). In contrast, A549 cells exhibited less sensitivity, underscoring the compound's selective action.

Cell Line Viability (%) Significance (p-value)
Caco-260.2< 0.001
A54985.0> 0.05

The biological activity of this compound is believed to be attributed to its ability to interact with specific cellular targets involved in proliferation and survival pathways in cancer cells. This interaction may lead to apoptosis or cell cycle arrest.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study involving a series of thiazole derivatives reported that modifications on the thiazole ring significantly influenced anticancer activity against various cell lines.
  • Antimicrobial Screening : Another research focused on the antimicrobial properties revealed that certain structural modifications enhanced activity against resistant strains of bacteria.

Properties

IUPAC Name

ethyl N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-2-23-16(22)20-15-19-13(10-24-15)9-14(21)18-8-7-11-3-5-12(17)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGGMIVRQUPJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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